![molecular formula C12H6N2O2 B1354950 吡啶并[3,4-g]异喹啉-5,10-二酮 CAS No. 117727-15-8](/img/structure/B1354950.png)
吡啶并[3,4-g]异喹啉-5,10-二酮
描述
Pyrido[3,4-g]isoquinoline-5,10-dione is a heterocyclic compound with a fused ring structure that includes both pyridine and isoquinoline moieties.
科学研究应用
Pyrido[3,4-g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic properties, such as in the fabrication of organic semiconductors .
准备方法
Synthetic Routes and Reaction Conditions: Pyrido[3,4-g]isoquinoline-5,10-dione can be synthesized through several methods. One common approach involves the cyclization of N,N-diethylnicotinamide under specific conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the fused ring structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of pyrido[3,4-g]isoquinoline-5,10-dione on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: Pyrido[3,4-g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted derivatives of pyrido[3,4-g]isoquinoline-5,10-dione, which can exhibit different physical and chemical properties .
作用机制
The mechanism by which pyrido[3,4-g]isoquinoline-5,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include redox reactions and electron transfer processes .
相似化合物的比较
Anthraquinone: Known for its use in dyes and pigments.
Naphthoquinone: Used in various industrial applications, including as a precursor for vitamin K synthesis.
Benzoquinone: Commonly used in organic synthesis and as an oxidizing agent
Uniqueness: Pyrido[3,4-g]isoquinoline-5,10-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability .
属性
IUPAC Name |
pyrido[3,4-g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUOJYWKAUGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567397 | |
| Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117727-15-8 | |
| Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
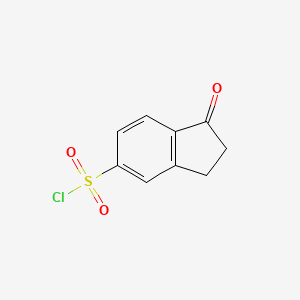
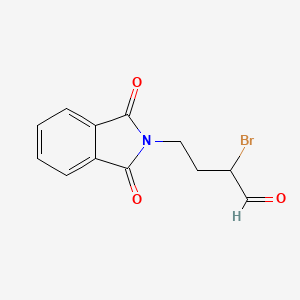

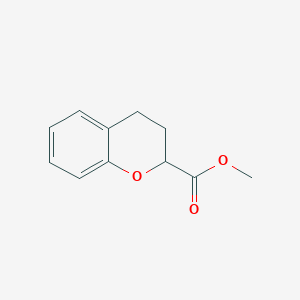
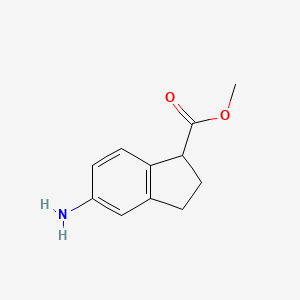
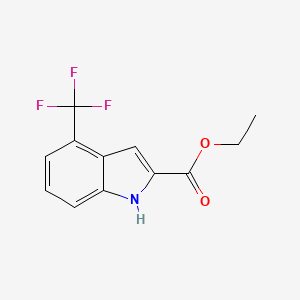

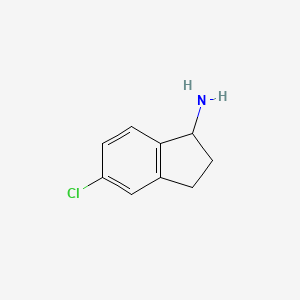

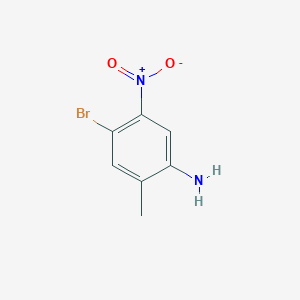
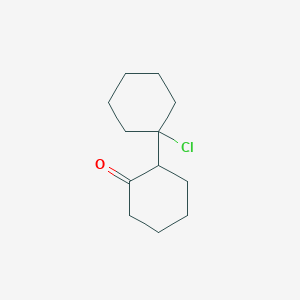
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
